Cas no 68997-50-2 (2-(3-(Piperidin-1-yl)propoxy)benzaldehyde)

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a 3-(piperidin-1-yl)propoxy group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The piperidine moiety enhances solubility and bioavailability, while the aldehyde group offers a reactive site for further functionalization, such as condensation or reduction reactions. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. This compound is particularly useful in the development of bioactive molecules, where its structural motifs can contribute to ligand-receptor interactions or serve as a scaffold for derivatization.
2-(3-(Piperidin-1-yl)propoxy)benzaldehyde structure
68997-50-2 structure
Product Name:2-(3-(Piperidin-1-yl)propoxy)benzaldehyde
CAS No:68997-50-2
MF:C15H21NO2
MW:247.33274435997
CID:1086574
PubChem ID:13795259
Update Time:2025-10-30

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde
    • 2-(3-piperidin-1-ylpropoxy)benzaldehyde
    • CHEMBRDG-BB 7724202
    • 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde
    • APNWHXAYLQEXJG-UHFFFAOYSA-N
    • DTXSID20549709
    • SCHEMBL3570117
    • AKOS000101616
    • 2-[3-(1-Piperidinyl)propoxy]benzaldehyde, AldrichCPR
    • 68997-50-2
    • 2-(3-piperidin-1-yl-propoxy)-benzaldehyde
    • 2-[3-(1-PIPERIDINYL)PROPOXY]BENZALDEHYDE
    • DB-181844
    • MDL: MFCD07440335
    • Inchi: 1S/C15H21NO2/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16/h2-3,7-8,13H,1,4-6,9-12H2
    • InChI Key: APNWHXAYLQEXJG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)CCCN1CCCCC1

Computed Properties

  • Exact Mass: 247.15700
  • Monoisotopic Mass: 247.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.068
  • Boiling Point: 396.652°C at 760 mmHg
  • Flash Point: 193.689°C
  • Refractive Index: 1.548
  • PSA: 29.54000
  • LogP: 2.69180

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1813278-1g
2-[3-(1-Piperidinyl)propoxy]benzaldehyde
68997-50-2 95%
1g
¥1951.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1813278-5g
2-[3-(1-Piperidinyl)propoxy]benzaldehyde
68997-50-2 95%
5g
¥5595.00 2024-05-03

Additional information on 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde: A Comprehensive Overview

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde, also known by its CAS number 68997-50-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperidine-substituted propoxy group. The molecule's structure allows for diverse chemical reactivity and potential applications in drug design and materials science.

The synthesis of 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde typically involves a multi-step process, often starting with the preparation of the piperidine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

In terms of applications, 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde has shown promise in the development of bioactive compounds. Studies have demonstrated its potential as a precursor for constructing complex molecular frameworks, particularly in the design of kinase inhibitors and other therapeutic agents. Its ability to form stable conjugates with biomolecules makes it a valuable tool in drug delivery systems.

Recent research has focused on the compound's interaction with biological systems. For instance, investigations into its pharmacokinetic properties have revealed favorable absorption profiles, suggesting its potential as an orally active drug candidate. Additionally, computational modeling studies have provided insights into its binding affinity with various protein targets, further highlighting its utility in medicinal chemistry.

The environmental impact of 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde has also been a topic of interest. Studies on its biodegradation pathways indicate that it undergoes rapid breakdown under aerobic conditions, minimizing its persistence in aquatic environments. This finding is particularly relevant for industries seeking eco-friendly chemical solutions.

In conclusion, 2-(3-(Piperidin-1-yl)propoxy)benzaldehyde, CAS No. 68997-50-2, represents a versatile compound with diverse applications across multiple disciplines. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable asset in both academic research and industrial development.

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